Reduced charge fluctuations in individual SnO2nanowires by suppressed surface reactions†

Journal of Materials Chemistry Pub Date: 2012-09-11 DOI: 10.1039/C2JM35361J

Abstract

The interactions between metal oxide nanowires and molecular species can significantly affect the electrical properties of metal oxide nanowires. A passivation process is needed to stabilize the electrical characteristics, regardless of the environmental changes. Herein, we investigated the passivation effects of a polymethyl methacrylate (PMMA) layer on SnO2 nanowire (NW) field-effect transistors (FETs). As a result of the PMMA coating, the electrical properties of the SnO2 NW FETs improved. The electrical noise behavior in both non-passivated and passivated devices can be described with the carrier number fluctuation model associated with the trapping and the release of charge carriers at the surface. The non-passivated devices exhibited higher noise levels than those of the passivated devices. These results demonstrate that surface passivation can lead to the suppression of dynamic responses (electron trapping/release events and scattering fluctuations).

Graphical abstract: Reduced charge fluctuations in individual SnO2 nanowires by suppressed surface reactions
Reduced charge fluctuations in individual SnO2nanowires by suppressed surface reactions†
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